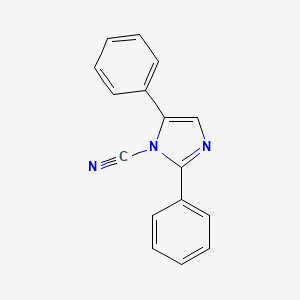
11-Methoxyprostaglandin I2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methoxyprostaglandin I2 is a synthetic analog of prostacyclin, a member of the prostaglandin family. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. . The addition of a methoxy group at the 11th position enhances its stability and modifies its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methoxyprostaglandin I2 typically involves the modification of prostacyclin through the introduction of a methoxy group. The process begins with the extraction of prostacyclin from natural sources or its chemical synthesis from arachidonic acid. The key steps include:
Oxidation: Conversion of arachidonic acid to prostaglandin H2.
Cyclization: Formation of the prostacyclin ring structure.
Methoxylation: Introduction of the methoxy group at the 11th position using methylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using biocatalytic processes. Enzymes such as Baeyer-Villiger monooxygenase and ketoreductase are employed to achieve high stereoselectivity and yield . The use of co-solvents like methyl tert-butyl ether and 2-methoxyethanol enhances the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 11-Methoxyprostaglandin I2 undergoes various chemical reactions, including:
Oxidation: Conversion to 6-keto-prostaglandin F1α.
Reduction: Formation of prostaglandin I2 derivatives.
Substitution: Replacement of functional groups to modify biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Methylating agents, halogenating agents.
Major Products:
6-Keto-prostaglandin F1α: A major metabolite with reduced vasodilatory activity.
Prostaglandin I2 Derivatives: Modified compounds with varied biological effects.
Aplicaciones Científicas De Investigación
11-Methoxyprostaglandin I2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study prostaglandin synthesis and reactions.
Biology: Investigated for its role in cell signaling and inflammation.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
11-Methoxyprostaglandin I2 exerts its effects through binding to prostacyclin receptors (IP receptors) on the surface of target cells. This binding activates G-protein-coupled receptors, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the activation of protein kinase A, which subsequently inhibits platelet aggregation and promotes vasodilation . The compound also modulates inflammatory responses by affecting cytokine production and signaling pathways .
Comparación Con Compuestos Similares
Prostacyclin (Prostaglandin I2): The parent compound with potent vasodilatory and anti-platelet aggregation properties.
Iloprost: A stable analog used in the treatment of pulmonary arterial hypertension.
Treprostinil: Another stable analog with similar therapeutic applications.
Uniqueness: 11-Methoxyprostaglandin I2 is unique due to the presence of the methoxy group at the 11th position, which enhances its stability and modifies its biological activity. This modification allows for more targeted therapeutic applications and improved pharmacokinetic properties compared to its analogs .
Propiedades
Número CAS |
79743-30-9 |
|---|---|
Fórmula molecular |
C21H34O5 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
(5Z)-5-[(4R,5R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-methoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C21H34O5/c1-3-4-5-8-15(22)11-12-17-18-13-16(9-6-7-10-21(23)24)26-20(18)14-19(17)25-2/h9,11-12,15,17-20,22H,3-8,10,13-14H2,1-2H3,(H,23,24)/b12-11+,16-9-/t15-,17+,18?,19+,20+/m0/s1 |
Clave InChI |
KBVHVDCYPLTTMC-YLGBNQLJSA-N |
SMILES isomérico |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]2C1C/C(=C/CCCC(=O)O)/O2)OC)O |
SMILES canónico |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


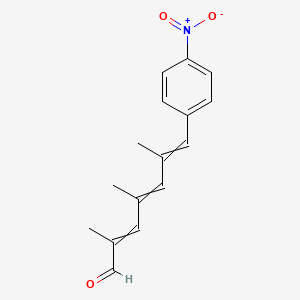

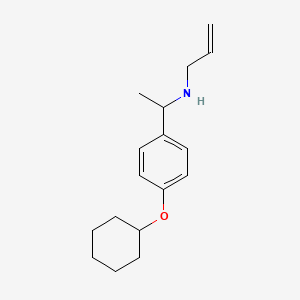
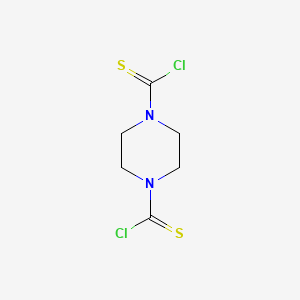


![3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14445949.png)


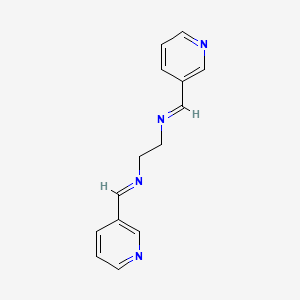
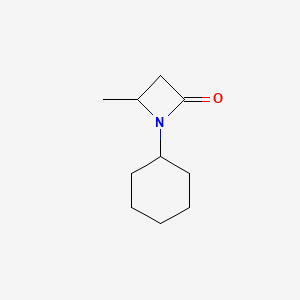
![({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane](/img/structure/B14445977.png)

